Cas no 96996-90-6 (1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose)

1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose structure
96996-90-6 structure
Product Name:1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose
CAS-Nr.:96996-90-6
MF:C41H32O11
MW:700.686192512512
MDL:MFCD02683389
CID:827267
PubChem ID:11600102
Update Time:2024-10-25

1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose
    • 1,2,3,4,6-Penta-O-be
    • 1,2,3,4,6-penta-O-benzoyl-β-D-glucopyranose
    • 1,2,3,4,6-Penta-O-benzoyl-Alpha-D-Mannopyranose
    • D-Mannopyranose, pentabenzoate (9CI)
    • D
    • Mannopyranose, pentabenzoate, D- (7CI)
    • D-Mannose pentabenzoate
    • (3S,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate
    • [(2R,3R,4S,5S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate
    • DTXSID60469210
    • CS-0046838
    • (2R,3R,4S,5S)-4,5,6-tris(benzoyloxy)-2-[(benzoyloxy)methyl]oxan-3-yl benzoate
    • AS-60311
    • AKOS037645349
    • (3S,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayltetrabenzoate
    • W-204146
    • MFCD02683389
    • 96996-90-6
    • DB-250003
    • D-Mannopyranose, pentabenzoate
    • 1,2,3,4,6-Penta-o-benzoyl-alpha,beta-D-mannopyranoside
    • MDL: MFCD02683389
    • Inchi: 1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35+,41?/m1/s1
    • InChI-Schlüssel: JJNMLNFZFGSWQR-HKNOGKPYSA-N
    • Lächelt: O([C@H]1[C@H](OC(C2C=CC=CC=2)=O)[C@@H](COC(C2C=CC=CC=2)=O)OC(OC(C2C=CC=CC=2)=O)[C@H]1OC(C1C=CC=CC=1)=O)C(C1C=CC=CC=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 700.19400
  • Monoisotopenmasse: 700.19446183g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 11
  • Schwere Atomanzahl: 52
  • Anzahl drehbarer Bindungen: 16
  • Komplexität: 1190
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 4
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.9
  • Topologische Polaroberfläche: 141Ų

Experimentelle Eigenschaften

  • Schmelzpunkt: 152-153°C
  • PSA: 140.73000
  • LogP: 6.10210

1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
ChemScence
CS-0046838-5g
1,2,3,4,6-penta-O-benzoyl-D-mannopyranose
96996-90-6
5g
$65.0 2022-04-26
ChemScence
CS-0046838-25g
1,2,3,4,6-penta-O-benzoyl-D-mannopyranose
96996-90-6
25g
$222.0 2022-04-26
ChemScence
CS-0046838-100g
1,2,3,4,6-penta-O-benzoyl-D-mannopyranose
96996-90-6
100g
$734.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P886443-100g
1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose
96996-90-6 ≥98%
100g
¥1,872.00 2022-10-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P886443-1g
1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose
96996-90-6 ≥98%
1g
¥89.10 2022-10-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P886443-5g
1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose
96996-90-6 ≥98%
5g
¥205.00 2022-10-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P886443-25g
1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose
96996-90-6 ≥98%
25g
¥736.00 2022-10-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD583803-250mg
(3S,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate
96996-90-6 97%
250mg
¥77.0 2022-02-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD583803-1g
(3S,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate
96996-90-6 97%
1g
¥127.0 2022-02-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD583803-5g
(3S,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate
96996-90-6 97%
5g
¥35.0 2024-04-17

1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Pyridine
Referenz
2-Methyl-5-tert-butylthiophenol
Picard, Sebastien, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, , 1-2

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Pyridine ;  rt → 0 °C; 30 min, 0 °C; 0 °C → rt; 12 h, rt
Referenz
Automated synthesis of lipo-mannan backbone α(1-6) oligomannoside via glycosyl phosphates: glycosyl tricyclic orthoesters revisited
Liu, Xinyu; Wada, Reiko; Boonyarattanakalin, Siwarutt; Castagner, Bastien; Seeberger, Peter H., Chemical Communications (Cambridge, 2008, (2008), 3510-3512

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Synthesis of a Glycosylphosphatidylinositol (GPI) Fragment as a Potential Substrate for Mannoprotein Transglycosidases
Belz, Tyson F., Synlett, 2021, 32(20), 2053-2058

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Fragments of biopolymers containing glycosyl phosphate residues. 5. Synthesis of benzyl 2-O- and methyl 4-O-α-D-mannosylphospho-β-D-galactosides and methyl 4-O-α-D-mannosylphospho-α-D-glucoside by hydrogen phosphonate method
Nikolaev, A. V.; Ivanova, I. A.; Shibaev, V. N.; Kochetkov, N. K., Bioorganicheskaya Khimiya, 1990, 16(8), 1105-17

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Etiocholanolone and dehydroepiandrosterone glycosylated derivatives useful in treatment of cancer and their preparation
, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 24 h, rt
1.2 Reagents: Methanol ;  cooled
Referenz
Glycoprotein Mimics with Tunable Functionalization through Global Amino Acid Substitution and Copper Click Chemistry
Seifried, Brian M.; Qi, Wenjing; Yang, Yun Jung; Mai, Danielle J. ; Puryear, Wendy B.; et al, Bioconjugate Chemistry, 2020, 31(3), 554-566

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine
Referenz
Synthesis of four 11-deoxoglycyrrhetinic acid 3,30-bisdesmosides
Wang, Jun; Wen, Weihe; Hu, Xiaoli; Zhu, Yuliang, Nanjing Gongye Daxue Xuebao, 2012, 34(1), 130-134

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Pyridine ;  overnight, 0 °C → rt
Referenz
Sugar/Steroid/Sugar Conjugates: Sensitivity of Lipid Binding to Sugar Structure
Mbadugha, Bessie N. A.; Menger, Fredric M., Organic Letters, 2003, 5(22), 4041-4044

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Pyridine ;  0 °C; overnight, rt
1.2 Reagents: Water ;  cooled
Referenz
Synthesis of 12-O-Mono- and Diglycosyl-oxystearates, a New Class of Agonists for the C-type Lectin Receptor Mincle
Van Huy, Le; Tanaka, Chiaki; Imai, Takashi; Yamasaki, Sho; Miyamoto, Tomofumi, ACS Medicinal Chemistry Letters, 2019, 10(1), 44-49

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dimethylformamide ,  Dichloromethane
Referenz
Cross Metathesis Assisted Solid-Phase Synthesis of Glycopeptoids
Khan, Sharaf Nawaz; Kim, Arim; Grubbs, Robert H.; Kwon, Yong-Uk, Organic Letters, 2012, 14(12), 2952-2955

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Sugar derivative and sugar-nucleic acid conjugate
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
Referenz
Stereospecific mannosylations of myo-inositol: synthesis of manno-myo-inositol fragment of Mycobacterium tuberculosis
Mereyala, Hari Babu; Gaddam, Bapu Reddy, Proceedings - Indian Academy of Sciences, 1994, 106(5), 1225-30

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Studies Related to Synthesis of Glycophosphatidylinositol Membrane-Bound Protein Anchors. 5. n-Pentenyl Ortho Esters for Mannan Components
Roberts, Carmichael; Madsen, Robert; Fraser-Reid, Bert, Journal of the American Chemical Society, 1995, 117(5), 1546-53

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Blood-brain penetration of 5-hydroxytryptamine derivatives
Fillion, G.; Dupraz, B.; Prudhomme, N.; Huynh-Dinh, T., Bioorganic & Medicinal Chemistry Letters, 1994, 4(12), 1485-90

1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose Raw materials

1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose Preparation Products

Empfohlene Lieferanten
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd
NewCan Biotech Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
NewCan Biotech Limited
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd